1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-(2-Oxa-5-azabicyclo[221]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone is a complex organic compound characterized by its unique bicyclic structure and naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via an etherification reaction, where a naphthol derivative reacts with an appropriate alkylating agent.
Final Assembly: The final step involves coupling the bicyclic core with the naphthalene moiety through a carbonylation reaction, forming the ethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles like amines or thiols replace the naphthalen-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the naphthalene moiety can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(phenoxy)ethanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(benzyloxy)ethanone: Contains a benzyl group instead of a naphthalene moiety.
Uniqueness
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone is unique due to its combination of a bicyclic core and a naphthalene moiety, which imparts distinct chemical and biological properties. The presence of the naphthalene group enhances its potential for π-π interactions and hydrophobic binding, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(18-9-16-8-14(18)10-20-16)11-21-15-6-5-12-3-1-2-4-13(12)7-15/h1-7,14,16H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSUSWJHDCAYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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